N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide
Description
“N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide” is a benzamide derivative featuring a benzodiazole (benzimidazole) core linked via a branched 2-methylpropyl chain to a 4-fluorobenzamide group.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-11(2)16(17-20-14-5-3-4-6-15(14)21-17)22-18(23)12-7-9-13(19)10-8-12/h3-11,16H,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOCXIWZYQODRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide typically involves the reaction of 1H-1,3-benzodiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus is known to bind to various enzymes and receptors, modulating their activity . For example, it can inhibit the polymerization of tubulin, leading to the disruption of microtubule dynamics and cell division . This mechanism is particularly relevant in its anticancer activity, where it induces cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide ()
- Structural Differences : Replaces the 4-fluoro group with 2,4-dichloro substituents on the benzamide ring.
- The electron-withdrawing effects of chlorine may also influence electronic distribution in the benzamide core.
- Molecular Data :
N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide (Compound 10, )
- Structural Differences : Utilizes a pyrazole linker instead of a branched alkyl chain and introduces a 4-methylpiperazine group on the benzamide.
- Implications : The piperazine substituent enhances solubility due to its basic nitrogen, while the pyrazole linker may confer conformational rigidity. This compound (≥98% purity) has been studied for FOXO1 inhibition, suggesting a therapeutic role in glucose regulation .
- Molecular Data :
- Formula: C₂₂H₂₃N₇O
- Molecular Weight: 409.47 g/mol.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
- Structural Differences : Incorporates a chromen-4-one ring and pyrazolo[3,4-d]pyrimidine system, with dual fluorine substitutions.
- Implications : The extended heterocyclic system and fluorinated aromatic rings may enhance interactions with hydrophobic binding pockets. The compound exhibits a melting point of 175–178°C, suggesting high crystallinity .
- Molecular Data :
- Formula: C₃₀H₂₃F₂N₅O₃
- Molecular Weight: 563.54 g/mol.
Data Table: Structural and Molecular Comparison
Discussion of Structural and Functional Implications
- Substituent Effects: Fluorine vs. Fluorine’s electronegativity may also enhance hydrogen-bonding interactions . Linker Variations: The 2-methylpropyl chain in the target compound provides flexibility, whereas pyrazole (Compound 10) or chromenone (Example 53) linkers impose rigidity, affecting conformational dynamics .
- Synthetic Considerations : Amide coupling reactions, as described in , are likely common to these compounds. The use of catalysts like CuI and DBU suggests shared methodologies for introducing heterocyclic systems .
- Analytical Techniques : Structural elucidation via X-ray crystallography (using SHELX software, ) is critical for confirming the geometry of such complex molecules .
Biological Activity
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Benzodiazole Derivatives
Benzodiazole derivatives, including the compound , are recognized for their diverse biological activities. They exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. The benzodiazole scaffold is particularly appealing due to its structural similarity to naturally occurring biomolecules, which enhances its bioactivity and bioavailability .
2.1 Antibacterial Activity
Research has shown that compounds with a benzodiazole moiety can inhibit bacterial growth effectively. For instance, derivatives of benzimidazole have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound this compound is hypothesized to possess similar properties based on its structural characteristics .
Table 1: Antibacterial Activity of Benzodiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/ml |
| Compound B | Escherichia coli | 16 µg/ml |
| This compound | TBD |
2.2 Antifungal Activity
In addition to antibacterial effects, benzodiazole derivatives have shown promising antifungal activity. Certain derivatives have demonstrated effective inhibition against common fungal strains such as Candida albicans. The activity of this compound against fungal pathogens remains an area for further investigation.
Table 2: Antifungal Activity of Benzodiazole Derivatives
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Candida albicans | 32 µg/ml |
| Compound D | Aspergillus niger | 64 µg/ml |
| This compound | TBD |
3. Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups within the benzodiazole framework significantly influences biological activity. For example, the introduction of fluorine at the para position on the benzene ring enhances lipophilicity and may improve cellular permeability, thus potentially increasing antibacterial efficacy .
Figure 1: Structure of this compound
Structure
4.1 Study on Antimicrobial Properties
A study conducted by Luo et al. (2015) synthesized various benzodiazole derivatives and evaluated their antimicrobial properties. The results indicated that compounds with structural similarities to this compound exhibited significant activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
